6-[(4-Methoxyphenyl)sulfanyl]-1,3-dihydro-2,1-benzoxaborol-1-ol
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Overview
Description
6-[(4-Methoxyphenyl)sulfanyl]-1,3-dihydro-2,1-benzoxaborol-1-ol is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoxaborole core, which is known for its versatility in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Methoxyphenyl)sulfanyl]-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves the reaction of 4-methoxythiophenol with 1,3-dihydro-2,1-benzoxaborol-1-ol under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[(4-Methoxyphenyl)sulfanyl]-1,3-dihydro-2,1-benzoxaborol-1-ol can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: The benzoxaborole core can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Reagents such as halides or nucleophiles can be used for substitution reactions.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while coupling reactions can produce various substituted benzoxaboroles.
Scientific Research Applications
6-[(4-Methoxyphenyl)sulfanyl]-1,3-dihydro-2,1-benzoxaborol-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Investigated for its potential as an enzyme inhibitor due to the boron atom in the benzoxaborole core.
Medicine: Explored for its antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 6-[(4-Methoxyphenyl)sulfanyl]-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with biological molecules. The boron atom in the benzoxaborole core can form reversible covalent bonds with hydroxyl groups in enzymes, inhibiting their activity. This property is particularly useful in the development of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4,5-Bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide
- Thiazoles : Known for their diverse biological activities, including antimicrobial and antifungal properties .
Uniqueness
6-[(4-Methoxyphenyl)sulfanyl]-1,3-dihydro-2,1-benzoxaborol-1-ol is unique due to its benzoxaborole core, which imparts distinct chemical and biological properties. The presence of the boron atom allows for unique interactions with biological molecules, making it a valuable compound in medicinal chemistry and material science.
Biological Activity
The compound 6-[(4-Methoxyphenyl)sulfanyl]-1,3-dihydro-2,1-benzoxaborol-1-ol is a member of the benzoxaborole class, which has garnered attention for its diverse biological activities, particularly in anti-inflammatory and antimicrobial applications. This article delves into the biological activity of this compound, summarizing relevant research findings, data tables, and case studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula: C12H13B1O3S
- Molecular Weight: 239.20 g/mol
This compound features a benzoxaborole core with a sulfanyl group and a methoxyphenyl substituent, contributing to its unique pharmacological properties.
Antimicrobial Activity
Research has indicated that benzoxaboroles exhibit significant antimicrobial properties. A study on related compounds demonstrated that benzoxaboroles can inhibit the growth of various bacterial strains. For instance, compounds within this class have shown efficacy against Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve the inhibition of protein synthesis and disruption of cell wall integrity.
Enzyme Inhibition
Another area of interest is the enzyme inhibitory activity of benzoxaboroles. Research indicates that these compounds can act as inhibitors of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The inhibition of AChE can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease .
Case Study 1: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of various benzoxaboroles, this compound was evaluated alongside other derivatives. The results indicated moderate to strong activity against S. aureus, with an MIC (Minimum Inhibitory Concentration) value comparable to established antibiotics .
Case Study 2: Anti-inflammatory Potential
In vitro studies on the anti-inflammatory potential of related benzoxaboroles revealed significant reductions in cytokine release upon treatment with these compounds. Although direct studies on this compound are pending, the promising results from similar compounds suggest potential therapeutic applications in inflammatory diseases .
Data Table: Biological Activity Overview
Properties
Molecular Formula |
C14H13BO3S |
---|---|
Molecular Weight |
272.1 g/mol |
IUPAC Name |
1-hydroxy-6-(4-methoxyphenyl)sulfanyl-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C14H13BO3S/c1-17-11-3-6-12(7-4-11)19-13-5-2-10-9-18-15(16)14(10)8-13/h2-8,16H,9H2,1H3 |
InChI Key |
JEILWIPPHXIUER-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2)SC3=CC=C(C=C3)OC)O |
Origin of Product |
United States |
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